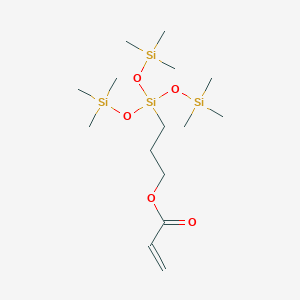

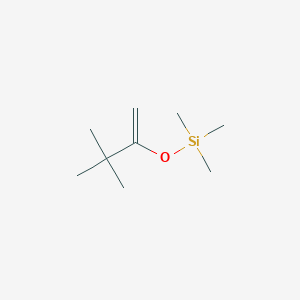

3-(1,1,1,5,5,5-六甲基-3-((三甲基甲硅烷基)氧基)三硅氧烷-3-基)丙烯酸丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is a silicon-based monomer that can be utilized in the synthesis of copolymers with unique properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of similar organosiloxane-acrylate copolymers and related monomers, which can be extrapolated to understand the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related organosiloxane-acrylate copolymers involves novel monomers such as 3-(triethoxysilyl)propyl and 3-(tri-2-propoxysily)propyl methacrylates, which are synthesized through an acid-catalyzed alcohol exchange reaction. These monomers have slower hydrolysis rates compared to 3-(trimethoxysilyl)propyl methacrylate, which could be relevant when considering the stability and reactivity of the compound of interest .

Molecular Structure Analysis

The molecular structure of organosiloxane-acrylate copolymers is characterized using techniques such as NMR and GC for the monomers, and IR and DSC for the copolymers. These methods help in understanding the conversion of monomers to copolymers and the role of silicone-based chain segments in the final polymer properties .

Chemical Reactions Analysis

The reactivity of similar monomers, such as α-trimethylsilyl acrylic acid and its methyl ester, has been studied. These monomers exhibit difficulty in polymerizing through free radical mechanisms due to the steric hindrance provided by the α-trimethylsilyl group. However, they can form solid copolymers with styrene, indicating that the compound may also have specific reactivity patterns when copolymerized with other monomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of copolymers derived from monomers like 3-(trimethoxysilyl)propyl methacrylate are studied using FT-IR, DSC, and TGA. These copolymers exhibit different thermal properties and compositions, which are determined through elemental analysis. The reactivity ratios of the monomers in copolymerization are also calculated, providing insights into the sequence distribution and microstructure of the copolymers . This information is crucial for predicting the behavior of the compound of interest when used in similar copolymerization reactions.

科学研究应用

复杂多嵌段共聚物的合成

一种将酶促单体合成与光控聚合相结合的新方法被用于制备复杂的多嵌段共聚物。这包括通过酶促转酰化合成的新的丙烯酸酯单体,在低能蓝光 LED 光下使用光诱导电子转移可逆加成断裂链转移 (PET-RAFT) 聚合。该方法实现了高单体转化率和优异的端基完整性。该方法成功制备了含有官能团的聚合物,包括与 3-(1,1,1,5,5,5-六甲基-3-((三甲基甲硅烷基)氧基)三硅氧烷-3-基)丙烯酸丙酯相关的官能团(傅长魁等人,2014)。

聚合物中的气体传输性质

研究了在聚合物(如聚(乙二醇)二丙烯酸酯 (PEGDA))中加入 3-[三(三甲基甲硅烷氧基)甲硅烷基]丙烯酸丙酯 (TRIS-A) 对其气体传输性质的影响。TRIS-A 的加入导致聚合物分数自由体积增加,并显着增加气体渗透性(如 CO2 渗透性),而玻璃化转变温度没有显着变化(V. Kusuma 等人,2010)。

疏水涂层应用

一项关于衍生自包括三乙氧基(3-(1,1,1,2,5,5,5-七氟3-(全氟丙烷-2-基)-4-(三氟甲基)戊-3-烯-2-基)氧基)丙基硅烷(一种相关化合物)的支化低聚硅氧烷的研究表明,它们可用于制造稳定的疏水涂层。这些涂层在玻璃和铝等表面上表现出显着的疏水性能(彼得·D·什基涅夫等人,2021)。

有机硅氧烷-丙烯酸酯共聚物,具有改善的机械性能和耐水性

一项涉及合成结构相似的 3-(三甲氧基甲硅烷基)丙烯酸甲酯单体及其相关单体的研究表明,具有高有机硅氧烷含量的共聚物表现出优异的机械性能和耐水性(梁旭,2003)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

作用机制

Target of Action

It is known that this compound is used in the synthesis of certain materials , suggesting that its targets could be the components of these materials.

Mode of Action

It is known to be involved in the synthesis of certain materials , indicating that it likely interacts with other compounds to form new chemical structures.

Biochemical Pathways

Given its role in synthesis processes , it can be inferred that it may be involved in the formation of new chemical bonds, thereby affecting the pathways related to these processes.

Result of Action

Given its role in synthesis processes , it can be inferred that it contributes to the formation of new chemical structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, temperature and pH could affect its reactivity and stability.

属性

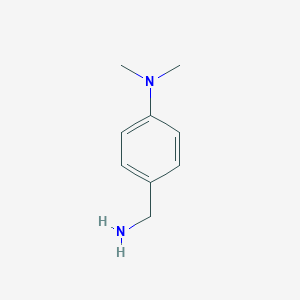

IUPAC Name |

3-tris(trimethylsilyloxy)silylpropyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H36O5Si4/c1-11-15(16)17-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBAWVJOPQUAMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCOC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36O5Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431353 |

Source

|

| Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate | |

CAS RN |

17096-12-7 |

Source

|

| Record name | (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)

![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)